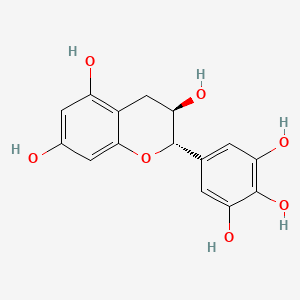

(-)-Gallocatechin

Description

This compound has been reported in Camellia sinensis, Berchemia formosana, and other organisms with data available.

Propriétés

IUPAC Name |

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOCLSLCDHWDHP-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432358 | |

| Record name | (-)-Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3371-27-5 | |

| Record name | (-)-Gallocatechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Gallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Gallocatechin: A Technical Guide on Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gallocatechin (GC) is a flavan-3-ol, a type of natural phenol and antioxidant, found in various plants, notably in green tea. While its close structural relatives, particularly (-)-epigallocatechin-3-gallate (EGCG) and this compound gallate (GCG), have been the subject of extensive research, this compound itself possesses a distinct profile of biological activities. This document provides a comprehensive overview of the known biological effects of this compound and related catechins, focusing on their antioxidant, neuroprotective, and anti-cancer properties. We delve into the underlying mechanisms of action, supported by quantitative data and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.

Introduction to this compound

Catechins are a major class of polyphenols found abundantly in green tea (Camellia sinensis). The primary catechins include (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin-3-gallate (ECG), and (-)-epigallocatechin-3-gallate (EGCG), alongside their epimers such as (+)-catechin (C) and this compound (GC).[1] Structurally, this compound is characterized by a tri-hydroxyl group on its B-ring, a feature that significantly influences its antioxidant capacity and biological interactions. While EGCG is often considered the most bioactive of the tea catechins, GC and its gallated form, GCG, exhibit potent and sometimes distinct biological effects that are of significant interest in pharmacology and drug development.[2][3]

Core Biological Activities and Mechanisms

The biological activities of this compound and its derivatives are multifaceted, stemming primarily from their potent antioxidant and cell signaling modulation capabilities.

Antioxidant Activity

The capacity of catechins to scavenge free radicals is a cornerstone of their biological effects. The number and arrangement of hydroxyl groups are critical determinants of this activity.

Mechanism of Action: this compound acts as a potent antioxidant by donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating the chain reactions of oxidation.[2][3] This direct radical scavenging activity helps protect cells from oxidative damage to lipids, proteins, and DNA.

A study comparing various catechins found that gallocatechin (GC) demonstrates significant DPPH (1,1-diphenyl-2-picryl-hydrazyl) radical scavenging activity.[2] In assays measuring the inhibition of lipid peroxidation, gallocatechin was found to be a less effective inhibitor compared to catechin, suggesting that the third hydroxyl group on the B-ring may reduce its ability to partition into lipid membranes.[3]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of gallocatechins, particularly in models of glutamate-induced excitotoxicity and oxidative stress, which are implicated in various neurodegenerative diseases.[2][4]

Mechanism of Action: In mouse hippocampal HT22 cells, this compound gallate (GCG), a closely related compound, demonstrated robust neuroprotection against glutamate-induced oxidative stress and cell death.[2][4] The protective mechanism involves several key actions:

-

Reduction of Intracellular ROS: GCG treatment significantly inhibits the accumulation of intracellular ROS induced by glutamate.[2]

-

Inhibition of Calcium Influx: It attenuates the glutamate-induced increase in intracellular Ca2+ levels, a critical event in the excitotoxicity cascade.[4]

-

Modulation of MAPK Signaling: GCG was shown to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK), key components of the MAPK signaling pathway that are involved in apoptotic cell death.[2][4]

This suggests that the neuroprotective effects are mediated not only by direct antioxidant action but also by the modulation of critical intracellular signaling pathways that control cell survival and apoptosis.

dot

Caption: Proposed neuroprotective mechanism of gallocatechins against glutamate-induced excitotoxicity.

Anti-Cancer Activity

While much of the research on the anti-cancer effects of tea catechins has focused on EGCG, the structural features of this compound suggest it also contributes to these activities. The presence of a gallate group, as seen in EGCG and GCG, significantly enhances anti-proliferative effects.[5]

Mechanism of Action: The anti-cancer mechanisms of catechins are pleiotropic, involving the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.[6][7]

-

Inhibition of Growth Factor Signaling: Catechins like EGCG can inhibit the activation of receptors such as the Epidermal Growth Factor Receptor (EGFR) and downstream pathways including the Ras/MAPK and PI3K/Akt pathways.[8][9] This blockade disrupts signals that promote cell proliferation and survival.

-

Induction of Apoptosis: By modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, catechins can trigger programmed cell death in cancer cells.[10]

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Catechins can suppress pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators that support tumor growth.[11]

dot

Caption: Overview of key anticancer signaling pathways modulated by catechins.

Quantitative Biological Activity Data

Quantitative data provides a comparative measure of the potency of this compound and related compounds across various biological assays.

Table 1: Antioxidant Activity of Catechins (DPPH Radical Scavenging)

| Compound | IC₅₀ (μM) | Source |

|---|---|---|

| This compound (GC) | 19.27 | [2] |

| This compound Gallate (GCG) | 7.29 | [2] |

| (-)-Epigallocatechin (EGC) | Not Reported | |

| (-)-Epigallocatechin Gallate (EGCG) | 2.52 | [2] |

| (-)-Epicatechin Gallate (ECG) | 41.4 | [2] |

| (-)-Epicatechin (EC) | 52.17 | [2] |

| Vitamin C (Positive Control) | 7.18 | [2] |

IC₅₀: The concentration required to inhibit 50% of DPPH free radicals.

Table 2: Anti-proliferative Activity of Catechins in Hs578T Human Breast Cancer Cells

| Compound | IC₅₀ at 24h (μM) | IC₅₀ at 48h (μM) | IC₅₀ at 72h (μM) | Source |

|---|---|---|---|---|

| This compound (GC) | Not Reported | Not Reported | Not Reported | |

| (-)-Epigallocatechin Gallate (EGCG) | 131.6 | 15.8 | 17.75 | [5] |

| Gallic Acid (GA) | 211.1 | 40.14 | 31.76 | [5] |

(Note: Data for GC was not available in the cited study, highlighting the need for further research on this specific catechin.)

Key Experimental Methodologies

Detailed and standardized protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key assays mentioned in the literature.

DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

Test compound solutions at various concentrations.

-

Methanol or other suitable solvent.

-

Positive control (e.g., Vitamin C, Trolox).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of the sample solutions (e.g., 1.0 mL).

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

dot

References

- 1. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Relationships Between Biological Activities and Structure of Flavan-3-Ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications | MDPI [mdpi.com]

- 7. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

(-)-Gallocatechin: A Technical Guide on Physicochemical Properties and Stability

,

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin (GC) is a flavan-3-ol, a type of polyphenol naturally abundant in various plants, most notably green tea (Camellia sinensis).[1][2] As a member of the catechin family, it is recognized for its potent antioxidant properties, which contribute to its potential health benefits, including anti-mutagenic and cancer chemopreventive activities.[3][4][5] This technical guide provides an in-depth overview of the core physicochemical properties and stability characteristics of this compound, offering critical data for researchers in drug discovery, formulation, and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and for the design of analytical methods and formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₇ | [1][6][7][8] |

| Molecular Weight | 306.27 g/mol | [1][6][7][8] |

| Appearance | Off-white to pale grey solid | [4][5] |

| Melting Point | ~200 °C | [4][5] |

| Solubility | Water: 5 mg/mL (with heating/sonication) Alcohol: Soluble | [4][5] |

| pKa (Predicted) | 9.02 ± 0.15 | [4] |

| CAS Number | 3371-27-5 | [6][7][8] |

Note: Some properties, such as melting point, may vary slightly between sources. The melting point for the (+)-gallocatechin epimer is reported as 189-191 °C.[9]

Stability Profile

The stability of this compound, like other catechins, is highly dependent on environmental conditions. Its degradation can significantly impact its biological activity and is a critical consideration for both experimental design and formulation development.[10]

Factors Influencing Stability

| Factor | Effect on Stability | Key Findings | Source(s) |

| pH | Highly Unstable at Neutral/Alkaline pH. Stable in acidic conditions (pH < 5). | Degradation increases significantly as pH rises above 6.0.[11][12] Catechins are reported to be very stable at pH values below 4.[12] At pH 7, significant loss of related catechins can occur within hours.[13] | |

| Temperature | Degrades with Increasing Temperature. | Catechin degradation is more rapid with increasing temperature, often following first-order kinetics.[14] At high temperatures, epimerization to its trans-isomer can also occur.[15] Storage at low temperatures (2-8°C) is recommended.[1][4] | |

| Oxygen | Susceptible to Oxidation. | The presence of dissolved oxygen is a major factor in catechin degradation, leading to auto-oxidation.[16][17] This process can be accelerated by alkaline pH.[18] Nitrogen saturation can be used to stabilize solutions.[17][19] | |

| Light | Sensitive to Photodegradation. | Catechins are unstable under UV and blue light illumination, especially in neutral or alkaline solutions.[20][21] Photolysis can lead to the cleavage of the heterocyclic ring and the formation of various photoproducts.[20] Formulations should be protected from light.[1] | |

| Metal Ions | Degradation Catalyzed by Metal Ions. | The antioxidant capacity of catechins is linked to their ability to chelate metal ions, but this interaction can also promote their degradation.[3] The addition of chelating agents like EDTA can help stabilize catechin solutions.[19] |

Degradation Pathways

The degradation of this compound primarily proceeds through two main pathways: oxidation and epimerization .

-

Oxidation: The phenolic hydroxyl groups, particularly on the B-ring, are susceptible to oxidation, especially under neutral to alkaline conditions in the presence of oxygen.[18][20] This process can generate semiquinone radicals and quinone-oxidized products, leading to the formation of dimers and other complex polymers.[20]

-

Epimerization: At high temperatures, this compound can undergo epimerization, which is the conversion to its diastereomer.[15] For instance, the related catechin (-)-epigallocatechin gallate (EGCG) is known to epimerize to this compound gallate (GCG) upon heating.[15]

The major degradation products identified for related catechins include smaller phenolic compounds like gallic acid and the corresponding de-galloylated flavanols (in the case of gallated catechins).[22][23]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[24]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a flask or vial containing a known volume of the desired solvent (e.g., purified water, buffer of specific pH). Ensure enough solid is present to form a suspension and maintain saturation.[24]

-

Equilibration: Seal the flask and agitate it in a temperature-controlled environment (e.g., using a thermomixer or shaker bath) for a sufficient period to reach equilibrium. This may take 18-24 hours or longer.[25][26]

-

Phase Separation: After equilibration, cease agitation and allow undissolved solid to sediment. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[27]

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.[27]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products, allowing for accurate quantification during stability studies.

Methodology:

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used.[28]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is common for separating catechins and their degradation products.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: UV detection at approximately 280 nm.

-

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

-

Sample Preparation: Prepare samples from stability studies by diluting them to fall within the calibration range.

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can resolve the parent compound from degradation products generated during forced degradation studies.

-

Linearity: Establish a linear relationship between detector response and concentration over a defined range.

-

Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Forced Degradation Studies

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.

Methodology: this compound (in solid form and in solution) is subjected to the following stress conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for several hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a shorter duration (catechins are very sensitive to base).

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation (Dry Heat): Expose the solid compound to high temperature (e.g., 105 °C) for a specified period.

-

Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples are taken at various time points and analyzed by the stability-indicating HPLC method to quantify the loss of this compound and profile the formation of degradation products.

Mechanism of Action & Relevant Pathways

The primary mechanism of action for this compound is its function as a potent antioxidant.[3] This activity is attributed to its chemical structure, which allows it to act as a direct scavenger of reactive oxygen species (ROS) and as a chelator of metal ions that can catalyze oxidative reactions.[3] Indirectly, catechins can influence major signaling pathways involved in cellular responses to oxidative stress, such as the Keap1/Nrf2/ARE and NF-κB pathways.[29][30][31]

Caption: Workflow for Forced Degradation Studies.

Caption: Antioxidant Mechanism of this compound.

References

- 1. This compound | 3371-27-5 | FG23644 | Biosynth [biosynth.com]

- 2. Gallocatechol - Wikipedia [en.wikipedia.org]

- 3. The Role of Catechins in Cellular Responses to Oxidative Stress [mdpi.com]

- 4. Cas 3371-27-5,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 3371-27-5 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C15H14O7 | CID 9882981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (−)-Gallocatechin =98 HPLC 3371-27-5 [sigmaaldrich.com]

- 9. Gallocatechin | C15H14O7 | CID 65084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stability of (-)-epigallocatechin gallate and its activity in liquid formulations and delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stability of Polyphenols Epigallocatechin Gallate and Pentagalloyl Glucose in a Simulated Digestive System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gallocatechin gallate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. psecommunity.org [psecommunity.org]

- 22. Degradation and metabolism of catechin, epigallocatechin-3-gallate (EGCG), and related compounds by the intestinal microbiota in the pig cecum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 26. bioassaysys.com [bioassaysys.com]

- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 28. Oxidation and degradation of (epi)gallocatechin gallate (EGCG/GCG) and (epi)catechin gallate (ECG/CG) in alkali solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Catechins: Protective mechanism of antioxidant stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant and Free Radical Scavenging Prowess of (-)-Gallocatechin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Gallocatechin (GC), a flavan-3-ol found abundantly in green tea and other plant sources, has garnered significant attention for its potent antioxidant and free radical scavenging properties.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental methodologies related to the antioxidant activity of this compound, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms. Its chemical structure, rich in hydroxyl groups, is key to its ability to neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Scavenging of Free Radicals: this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, effectively terminating the damaging chain reactions they initiate. This activity is particularly effective against potent oxidants such as the superoxide anion, hydroxyl radical, and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Indirect Antioxidant Effects: Beyond direct scavenging, this compound can also enhance the cellular antioxidant defense system. It is suggested to modulate key signaling pathways, such as the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While much of the detailed pathway research has focused on the structurally similar and highly abundant epigallocatechin-3-gallate (EGCG), the shared structural motifs strongly suggest a similar mode of action for this compound.[5][6][7][8][9][10][11][12]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available data, providing a comparative look at its efficacy in different testing systems.

Table 1: DPPH Radical Scavenging Activity of Catechins

| Compound | IC50 (µM) | Reference |

| This compound (GC) | 19.27 | [13] |

| (-)-Epigallocatechin gallate (EGCG) | 2.52 | [13] |

| Gallocatechin gallate (GCG) | 7.29 | [13] |

| Epicatechin gallate (ECG) | 41.4 | [13] |

| Epicatechin (EC) | 52.17 | [13] |

| Vitamin C | 7.18 | [13] |

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay

| Compound | TEAC Value | Reference |

| Gallocatechin | 2.20 ± 0.08 | [14] |

| Catechin | - | |

| Epicatechin | - | |

| Epigallocatechin | - | |

| Quercetin | - |

Signaling Pathways in Antioxidant Response

The indirect antioxidant activity of this compound is mediated through the modulation of intracellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like this compound, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[6][7][9][10][12]

Caption: Keap1-Nrf2 signaling pathway activation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli, including oxidative stress. This compound can modulate these pathways to promote cell survival and reduce inflammation. For instance, it can inhibit the phosphorylation of JNK and ERK, which are often activated during oxidative stress-induced apoptosis.[5][8][15]

References

- 1. Gallocatechol - Wikipedia [en.wikipedia.org]

- 2. (−)-ガロカテキン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 3371-27-5 [amp.chemicalbook.com]

- 5. EGCG Alleviates Oxidative Stress and Inhibits Aflatoxin B1 Biosynthesis via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigallocatechin Gallate and Glutathione Attenuate Aflatoxin B1-Induced Acute Liver Injury in Ducklings via Mitochondria-Mediated Apoptosis and the Nrf2 Signalling Pathway [mdpi.com]

- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Gallocatechin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of (-)-gallocatechin (GC) and its prominent derivative, (-)-epigallocatechin-3-gallate (EGCG). Drawing from a range of scientific studies, this document details the experimental protocols used to evaluate their effects, presents quantitative data on their efficacy, and illustrates the key signaling pathways involved in their mechanism of action.

Introduction

Gallocatechins are a class of flavonoids found abundantly in green tea, known for their potent antioxidant and anti-inflammatory activities. This guide focuses on the in vitro evidence demonstrating the capacity of this compound and particularly (-)-epigallocatechin-3-gallate (EGCG) to modulate inflammatory responses at a cellular level. EGCG, being the most abundant catechin in green tea, has been extensively studied and serves as a primary model for understanding the anti-inflammatory potential of this molecular scaffold. The key mechanisms underlying these effects involve the inhibition of pro-inflammatory mediators and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies, showcasing the inhibitory effects of gallocatechins on key inflammatory markers.

Table 1: Comparative Inhibition of Inflammatory Markers by Tea Catechins

| Catechin | Target | Cell Line | Inducer | Concentration | Inhibition | Reference |

| EGCG | IL-6 Production | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 59% | [1] |

| EGCG | IL-8 Production | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 57% | [1] |

| EGCG | COX-2 Expression | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 86% | [1] |

| EGC | COX-2 Expression | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 58% | [1] |

| EGCG | MMP-2 Activity | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 85% | [1] |

| EGC | MMP-2 Activity | Human RA-FLS | IL-1β (10 ng/mL) | 5-20 µM | 85% | [1] |

RA-FLS: Rheumatoid Arthritis Synovial Fibroblasts

Table 2: Inhibition of Nitric Oxide (NO) Production by Gallocatechins

| Catechin | Cell Line | Inducer | IC50 Value | Additional Data | Reference |

| EGCG | RAW 264.7 Macrophages | LPS | - | 32.6% inhibition at 10 µg/mL | [2] |

| Gallocatechin | RAW 264.7 Macrophages | LPS | - | 19.3% inhibition at 10 µg/mL | [2] |

| EGC | RAW 264.7 Macrophages | LPS | - | 48.8% inhibition at 10 µg/mL | [2] |

| EGCG | Mouse Peritoneal Macrophages | LPS + IFN-γ | - | 85-14% inhibition of iNOS activity at 50-750 µM | [3] |

LPS: Lipopolysaccharide, IFN-γ: Interferon-gamma

Table 3: Inhibition of Cytokine and Pro-inflammatory Enzyme Expression by EGCG

| Target | Cell Line | Inducer | Concentration | Inhibition/Effect | Reference |

| TNF-α, IL-1β, IL-6 mRNA | Human Dermal Fibroblasts | LPS (100 ng/mL) | 50 µM | Significant suppression | [4] |

| IL-1β mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |

| IL-6 mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |

| TNF-α mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |

| iNOS mRNA | RAW 264.7 Macrophages | LPS | Various | Significant inhibition | |

| COX-2 mRNA & Protein | HT-29 & HCA-7 Colon Cancer Cells | Constitutive | - | Significant inhibition | [1] |

| PGE2 Production | Equine Chondrocytes | IL-1β + TNF-α | 4, 40, 400 ng/mL | Marginal inhibition alone, significant with ASU | [5] |

| IL-6 Production | RA Synovial Fibroblasts | IL-1β (10 ng/mL) | 10-20 µM | Dose-dependent inhibition | [6] |

ASU: Avocado Soybean Unsaponifiables

Key Signaling Pathways Modulated by (-)-Gallocatechins

This compound and its derivatives exert their anti-inflammatory effects by intervening in key intracellular signaling cascades. The most well-documented pathways are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. EGCG has been shown to inhibit this pathway at multiple points, including the inhibition of IKK activity and the subsequent reduction of IκBα phosphorylation and degradation[7].

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli, including inflammatory cytokines and LPS, and in turn, phosphorylate and activate transcription factors such as AP-1, which also drives the expression of pro-inflammatory genes. Studies have shown that EGCG can suppress the phosphorylation, and thus the activation, of ERK, JNK, and p38 in response to inflammatory stimuli.

Detailed Experimental Protocols

The following sections provide an overview of the standard methodologies employed in the in vitro assessment of the anti-inflammatory effects of (-)-gallocatechins.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory properties of a compound like this compound follows a logical progression from assessing cytotoxicity to quantifying the inhibition of specific inflammatory mediators and elucidating the underlying molecular mechanisms.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or EGCG (e.g., 0, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cytokine Quantification (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is typically used, where the cytokine of interest is captured between two specific antibodies.

Protocol:

-

Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Add cell culture supernatants (collected from cells treated as in the Griess assay) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).

-

Wash the plate and add a substrate for the enzyme (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of the cytokine is determined by comparison to the standard curve.

Protein Expression and Signaling Pathway Analysis (Western Blot)

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Protocol:

-

Treat cells with the test compound and/or inflammatory stimulus.

-

Lyse the cells to extract total protein. For signaling pathway analysis, cytoplasmic and nuclear fractions may be separated.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, p-p65, p-p38, β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis (RT-PCR/qPCR)

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the expression of specific genes. It involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. Quantitative PCR (qPCR) allows for the real-time monitoring of the amplification process.

Protocol:

-

Treat cells as required and harvest them.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

Perform PCR or qPCR using primers specific for the target genes (e.g., iNOS, COX2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

For qPCR, the amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.

-

Analyze the results by comparing the expression levels of the target genes in the treated samples to the control samples, after normalization to the housekeeping gene.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound and its derivatives, particularly EGCG. These compounds effectively inhibit the production of key pro-inflammatory mediators such as NO, TNF-α, IL-6, and PGE2. The underlying mechanisms for these effects are largely attributed to the modulation of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of these promising natural compounds in the context of inflammation-related research and drug development. Further studies are warranted to fully elucidate the specific contributions of the different gallocatechin structures to their overall anti-inflammatory activity.

References

- 1. Green tea polyphenol (-)-epigallocatechin-3-gallate inhibits cyclooxygenase-2 expression in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robust optimization for the simultaneous enhancement of nitric oxide inhibition and reduction of hepatotoxicity from green tea catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of inducible nitric oxide synthase gene expression and enzyme activity by epigallocatechin gallate, a natural product from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclooxygenase-2 expression and prostaglandin E2 production in chondrocytes by avocado soybean unsaponifiables and epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-gallate inhibits IL-6 synthesis and suppresses transsignaling by enhancing soluble gp130 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (-)-Epigallocatechin-3-gallate blocks the induction of nitric oxide synthase by down-regulating lipopolysaccharide-induced activity of transcription factor nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Potential of (-)-Gallocatechin and its Analogs Against Specific Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the anticancer properties of tea catechins has predominantly focused on (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea. Consequently, a vast body of literature details the effects of EGCG on various cancer cell lines and its underlying molecular mechanisms. In contrast, research specifically investigating (-)-gallocatechin (GC) is significantly more limited. This guide provides a comprehensive overview of the available data on this compound, supplemented with comparative data from its more extensively studied analogs, particularly EGCG, to offer a broader context of the anticancer potential of this class of compounds.

Comparative Antiproliferative Effects of Tea Catechins

Quantitative data on the efficacy of this compound and related catechins is crucial for comparative analysis. The following tables summarize the antiproliferative effects of various tea polyphenols on human colorectal cancer cell lines, providing a direct comparison of their potency.

A study evaluating ten different tea polyphenols demonstrated that the galloylated catechins, such as EGCG, exhibit more potent anticancer activity than their non-galloylated counterparts like this compound.[1][2] Specifically, at a concentration of 100 µM, EGCG inhibited HCT-116 cell growth by 98.4% ± 0.7%, whereas gallocatechin (GC) and epigallocatechin (EGC) showed less pronounced effects.[2] The presence of a gallic acid group significantly enhances the anticancer potential of catechins.[1][2]

Table 1: Comparative Antiproliferative Activity of Tea Catechins on HCT-116 Human Colorectal Carcinoma Cells

| Compound | Concentration (µM) | % Growth Inhibition |

| This compound (GC) | 300 | Moderate Inhibition |

| (-)-Epigallocatechin (EGC) | 300 | Moderate Inhibition |

| (-)-Epigallocatechin-3-gallate (EGCG) | 100 | 98.4 ± 0.7 |

| Gallocatechin Gallate (GCG) | 100 | 79.2 ± 3.4 |

Data synthesized from Chen et al., 2012.[2]

Table 2: IC50 Values of EGCG in Various Cancer Cell Lines

While specific IC50 values for this compound are not widely reported, the extensive research on EGCG provides valuable benchmarks for the anticancer activity of tea catechins.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Human Lung Cancer | 174.9 | [3] |

| CL-13 | Murine Lung Cancer | 181.5 | [3] |

| WI38VA (Transformed) | Human Fibroblasts | 10 | [4] |

| WI38 (Normal) | Human Fibroblasts | 120 | [4] |

| MCF-7 | Breast Cancer | 37.7 | [5] |

| HuCC-T1 | Cholangiocarcinoma | ~10.9 (5 µg/mL) | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of the anticancer effects of tea catechins.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, SW-480) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test catechins (e.g., this compound, EGCG) dissolved in a suitable solvent (like DMSO) and diluted in culture medium. Control wells receive the solvent alone. The cells are then incubated for a specified period, typically 48 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of catechins for 24-48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with catechins as described for the apoptosis assay and then harvested.

-

Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Modulated by Tea Catechins

The anticancer effects of tea catechins are attributed to their ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[8][9][10][11] The majority of the mechanistic studies have been conducted with EGCG.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its constitutive activation is common in many cancers. EGCG has been shown to inhibit the activation of NF-κB in various cancer cell lines.[8][11]

Caption: Inhibition of the NF-κB signaling pathway by tea catechins.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, regulate cell proliferation, differentiation, and apoptosis. The effects of EGCG on these pathways can be cell-type specific, either inhibiting or activating them to promote apoptosis.[12]

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling cascade.

Downregulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its overactivation is a common feature in many cancers. EGCG has been reported to suppress this pathway, leading to the induction of apoptosis.[13]

Caption: Suppression of the PI3K/Akt/mTOR survival pathway.

Conclusion and Future Directions

The available evidence, although limited for this compound itself, suggests that tea catechins as a class possess significant anticancer properties. Comparative studies indicate that the presence of a galloyl moiety, as in EGCG, dramatically enhances this activity. The primary mechanisms of action, largely elucidated through studies on EGCG, involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

For drug development professionals, the structure-activity relationship observed among catechins is of particular interest. The enhanced potency of galloylated catechins suggests that this functional group is a key pharmacophore. Future research should focus on:

-

Dedicated Studies on this compound: To fully understand its specific anticancer potential, more studies are needed to determine its efficacy against a broader range of cancer cell lines and to elucidate its specific molecular targets and mechanisms of action.

-

Synergistic Combinations: Investigating the synergistic effects of this compound and other catechins with conventional chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

-

Bioavailability and Delivery: A significant challenge for the clinical application of catechins is their low bioavailability. The development of novel delivery systems, such as nanoparticles, could enhance their therapeutic efficacy.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic inhibition of lung cancer cell lines by (-)-epigallocatechin-3-gallate in combination with clinically used nitrocatechol inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. [PDF] Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]

- 8. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications [mdpi.com]

- 10. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Molecular Mechanisms of Epigallocatechin Gallate: An Updated Review on Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

(-)-Gallocatechin interaction with cellular signaling pathways

An In-depth Technical Guide on the Interaction of (-)-Gallocatechin Gallate with Cellular Signaling Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound gallate (GCG), a significant polyphenol found in green tea, has garnered attention for its potent antioxidant and neuroprotective properties. This technical guide provides a comprehensive examination of the molecular mechanisms underlying GCG's interaction with critical cellular signaling pathways. Primarily focusing on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, this document synthesizes key research findings, presents quantitative data, and details the experimental protocols used to elucidate these interactions. The information herein is intended to serve as a foundational resource for professionals engaged in pharmacological research and the development of novel therapeutics targeting oxidative stress, neurodegeneration, and inflammation.

Interaction with the MAPK Signaling Pathway in Neuroprotection

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a pivotal pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Key components of this pathway, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), are critically involved in the cellular response to oxidative stress. Excessive activation of ERK and JNK in neuronal cells, often triggered by excitotoxicity from agents like glutamate, can lead to apoptotic cell death.

Recent studies have demonstrated that GCG confers a significant neuroprotective effect by modulating this pathway. In mouse hippocampal neuronal HT22 cells, glutamate-induced excitotoxicity leads to an overproduction of intracellular reactive oxygen species (ROS) and an influx of calcium (Ca2+), which in turn activates the downstream pro-apoptotic kinases ERK and JNK.[1][2] GCG intervenes in this process by mitigating the initial oxidative stress, thereby inhibiting the phosphorylation and activation of ERK and JNK, which ultimately prevents neuronal apoptosis.[1][2][3]

Quantitative Data: Neuroprotective Efficacy of GCG

The protective effect of GCG against glutamate-induced cell death in HT22 hippocampal neurons has been quantified, demonstrating a dose-dependent increase in cell viability.

| GCG Concentration | Treatment Condition | Resulting Cell Viability (%) | Reference |

| 50 µM | 5 mM Glutamate + GCG | 55% | [1] |

| 100 µM | 5 mM Glutamate + GCG | 96% | [1] |

Visualization: GCG's Mechanism in Neuroprotection

The following diagram illustrates the signaling cascade initiated by glutamate and the specific points of intervention by this compound gallate.

Experimental Protocol: Western Blot for MAPK Phosphorylation

The following protocol outlines the methodology used to determine the effect of GCG on ERK and JNK phosphorylation in glutamate-treated HT22 cells.[1][2]

-

Cell Culture and Treatment:

-

Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 60-mm culture dishes and grown to approximately 80% confluency.

-

Cells are treated with 5 mM glutamate with or without the addition of GCG (50 µM or 100 µM) for a duration of 8 hours.

-

-

Protein Extraction:

-

After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

The lysate is centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. The supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

The total protein concentration of each sample is determined using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading for electrophoresis.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p-ERK, total ERK, p-JNK, and total JNK. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

Following primary antibody incubation, the membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is performed to quantify the relative protein expression levels.

-

Interaction with MAPK and NF-κB Pathways in Adipogenesis and Inflammation

Beyond its neuroprotective role, GCG also modulates the MAPK and NF-κB signaling pathways in the context of adipocyte differentiation and inflammation.[4] In the 3T3-L1 adipocyte cell line, GCG has been shown to attenuate the activation of the MAPK pathway, which is crucial for adipogenesis. This leads to a downstream reduction in the expression of key adipogenic transcription factors.[4]

Furthermore, GCG demonstrates anti-inflammatory properties by inhibiting the activation of the NF-κB pathway.[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to promote the transcription of pro-inflammatory cytokines. GCG has been found to decrease this activation, thereby down-regulating the production of inflammatory mediators such as IL-6 and MCP-1.[4]

Data Presentation: Effects of GCG on Adipogenic and Inflammatory Markers

The table below summarizes the observed inhibitory effects of GCG on key molecular targets in 3T3-L1 cells.

| Pathway | Target Protein / Gene | Observed Effect of GCG | Reference |

| Adipogenesis (MAPK) | PPARγ | Decreased Expression | [4] |

| SREBP-1c | Decreased Expression | [4] | |

| C/EBPα | Decreased Expression | [4] | |

| Inflammation (NF-κB) | NF-κB Activation | Decreased | [4] |

| IL-6 | Down-regulated Production | [4] | |

| MCP-1 | Down-regulated Production | [4] |

Visualization: GCG's Anti-Inflammatory Mechanism

This diagram illustrates the LPS-induced NF-κB signaling pathway and its inhibition by GCG.

General Experimental Workflow

To aid researchers in designing studies to investigate the effects of compounds like GCG on cellular signaling, a generalized experimental workflow is provided below.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroprotective-effect-of-gallocatechin-gallate-on-glutamate-induced-oxidative-stress-in-hippocampal-ht22-cells - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of (-)-Gallocatechin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin is a flavan-3-ol, a type of flavonoid, predominantly found in a variety of plants, most notably in tea leaves (Camellia sinensis). It is a significant contributor to the sensory characteristics and health-promoting properties of tea. As a potent antioxidant, this compound and its derivatives are of increasing interest to researchers in the fields of nutrition, pharmacology, and drug development for their potential therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, presenting key enzymatic steps, quantitative data, and detailed experimental protocols for its study.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the characteristic tri-hydroxylated B-ring of gallocatechin is a critical step, primarily catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H). The pathway proceeds through a series of enzymatic reactions to produce leucodelphinidin, which is then converted to this compound.

The core pathway can be summarized as follows:

-

Phenylalanine , the initial precursor, is converted to 4-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).

-

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .

-

Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin .

-

Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol .

-

Flavonoid 3',5'-Hydroxylase (F3'5'H) , a key enzyme in this specific pathway, hydroxylates dihydrokaempferol at the 3' and 5' positions of the B-ring to yield dihydromyricetin .

-

Dihydroflavonol 4-Reductase (DFR) reduces dihydromyricetin to leucodelphinidin .

-

Finally, Leucoanthocyanidin Reductase (LAR) catalyzes the conversion of leucodelphinidin to This compound . Alternatively, Anthocyanidin Synthase (ANS) can convert leucodelphinidin to delphinidin, which can then be converted to (-)-epigallocatechin by Anthocyanidin Reductase (ANR) .

Quantitative Data

The efficiency and output of the this compound biosynthesis pathway are influenced by various factors, including enzyme kinetics, substrate availability, and the specific plant species and environmental conditions.

Table 1: Enzyme Kinetic Parameters

This table summarizes the available kinetic parameters for key enzymes in the this compound biosynthesis pathway. These values are indicative of the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) | Reference |

| CsF3'5'H | Camellia sinensis | Naringenin | 3.22 | - | 7.5 | 30 | [1] |

| Kaempferol | 4.33 | - | 7.5 | 30 | [1] | ||

| Dihydrokaempferol | 3.26 | - | 7.5 | 30 | [1] | ||

| VvF3'5'H | Vitis vinifera | Naringenin | - | - | 7.5 | 30 | [1] |

| Kaempferol | - | - | 7.5 | 30 | [1] | ||

| Dihydrokaempferol | - | - | 7.5 | 30 | [1] | ||

| Lactoperoxidase | - | Naringenin | low | weak | - | - | [2] |

| Apigenin | low | weak | - | - | [2] |

Note: '-' indicates data not available in the cited sources.

Table 2: Concentration of this compound and Related Compounds in Tea Leaves (Camellia sinensis)

The concentration of catechins varies significantly depending on the age of the leaf, processing methods, and the specific cultivar.

| Compound | First Leaf (mg/g DW) | Bud (mg/g DW) | Second Leaf (mg/g DW) | Third Leaf (mg/g DW) | Tender Stem (mg/g DW) | Reference |

| (-)-Epigallocatechin gallate (EGCG) | 141.7 ± 1.5 | 117.8 ± 1.7 | 73.8 ± 1.5 | 28.8 ± 0.5 | 7.2 | [3] |

| (-)-Epicatechin gallate (ECG) | 88.0 ± 1.6 | 88.6 ± 1.9 | 36.2 ± 0.2 | 16.8 ± 0.2 | - | [3] |

| Total Galloylated Catechins | 229.7 ± 3.1 | 206.4 ± 3.6 | 110.0 ± 1.7 | 45.6 ± 0.7 | - | [3] |

| (+)-Gallocatechin (GC) | - | - | - | - | - | |

| (-)-Epigallocatechin (EGC) | 70.20 ± 1.65 (High-altitude) | - | - | - | - | [4] |

| 27.72 ± 0.67 (Low-altitude) | [4] | |||||

| (+)-Catechin (C) | - | - | - | - | - | |

| (-)-Epicatechin (EC) | - | - | - | - | - | |

| Gallocatechin gallate (GCG) | - | - | - | - | - | |

| Catechin gallate (CG) | - | - | - | - | - |

Note: DW = Dry Weight. '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Flavonoid Extraction from Plant Tissue

This protocol describes a general method for extracting flavonoids from plant leaves. Modifications may be necessary depending on the specific plant material.

Materials:

-

Fresh or freeze-dried plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Methanol

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Vortex mixer

-

0.45 µm syringe filters

Procedure:

-

Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) leaf tissue.

-

Grind the frozen or dried leaf tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a 50 mL centrifuge tube.

-

Add 10 mL of 80% methanol to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture in a sonicator bath for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into a clean vial.

-

Store the extract at -20°C until further analysis.

HPLC Analysis of Catechins

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of catechins.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5-30% B (linear gradient)

-

25-30 min: 30-50% B (linear gradient)

-

30-35 min: 50% B (isocratic)

-

35-40 min: 50-5% B (linear gradient)

-

40-45 min: 5% B (isocratic - re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a series of standard solutions of this compound and other relevant catechins of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered plant extracts.

-

Identify the peaks in the chromatograms of the extracts by comparing their retention times with those of the standards.

-

Quantify the amount of each catechin in the extracts using the calibration curve.

Flavonoid 3',5'-Hydroxylase (F3'5'H) Enzyme Activity Assay

This spectrophotometric assay measures the activity of F3'5'H by monitoring the consumption of NADPH.

Materials:

-

Plant microsomal protein extract (containing F3'5'H).

-

Potassium phosphate buffer (0.1 M, pH 7.5).

-

NADPH solution (10 mM).

-

Substrate solution (e.g., 1 mM naringenin or dihydrokaempferol in DMSO).

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing:

-

850 µL of potassium phosphate buffer (pH 7.5).

-

100 µL of plant microsomal protein extract.

-

10 µL of substrate solution.

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 40 µL of NADPH solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the transcript levels of genes involved in the this compound biosynthesis pathway.

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate specific primers for the target genes (e.g., F3'5'H, DFR, LAR) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. A typical reaction mixture includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template

-

6 µL Nuclease-free water

-

-

qPCR Program: Run the qPCR reaction in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to check for primer specificity.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

References

- 1. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Subcellular Localization of Galloylated Catechins in Tea Plants [Camellia sinensis (L.) O. Kuntze] Assessed via Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of Flavonoids, Carotenoids, and Major Primary Compounds in Site-Specific Yellow-Leaf Tea and Their Dynamic Alterations During Processing [mdpi.com]

In Silico Docking of (-)-Gallocatechin: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gallocatechin, a flavan-3-ol, is a natural polyphenol found in various plants, including green tea. As a member of the catechin family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. In silico molecular docking has emerged as a powerful computational tool to elucidate the molecular mechanisms underlying these biological activities. By simulating the interaction between this compound and specific protein targets, researchers can predict binding affinities, identify key interacting residues, and guide the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of in silico docking studies of this compound with various protein targets, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Protein Targets of this compound: A Quantitative Overview

Molecular docking studies have identified several potential protein targets for this compound and its derivatives, spanning a range of therapeutic areas including antiviral, anticancer, and neurodegenerative diseases. The binding affinities, typically expressed as binding energy (in kcal/mol) or inhibitory concentration (IC50), provide a quantitative measure of the interaction strength. A lower binding energy indicates a more stable protein-ligand complex.

| Target Protein | Ligand | Binding Affinity/Activity | Therapeutic Area |

| SARS-CoV-2 Main Protease (Mpro) | (+)-Gallocatechin | IC50: 13.14 ± 2.081 μM[1] | Antiviral |

| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Gallocatechin | -8.8 kcal/mol[2] | Neurodegenerative |

| Fat Mass and Obesity-Associated (FTO) Protein | Gallocatechin | -7.70 kcal/mol | Metabolic Disorders |

| SARS-CoV-2 Spike Glycoprotein | Gallocatechin | -4.76 kcal/mol[3] | Antiviral |

| SARS-CoV-2 Main Protease (Mpro) | Gallocatechin-7-gallate | -7.23665 kcal/mol | Antiviral |

| SARS-CoV-2 Spike Protein | Gallocatechin-7-gallate | -6.774 kcal/mol | Antiviral |

| Banana Bunchy Top Virus (BBTV) Proteins | Gallocatechin | Stable Binding[4] | Antiviral |

Experimental Protocols for In Silico Docking

The following section outlines a generalized yet detailed methodology for performing in silico molecular docking studies of this compound with a protein target. This protocol is a synthesis of commonly employed techniques in the field.

Preparation of the Protein Structure

-

PDB File Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, heteroatoms (except for essential cofactors), and any existing ligands.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.

-

Charge Assignment: Appropriate Kollman or Gasteiger charges are assigned to the protein atoms.

-

File Format Conversion: The prepared protein structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock.

Preparation of the Ligand Structure

-

Ligand Structure Acquisition: The 3D structure of this compound can be obtained from databases like PubChem[5] or ZINC, or can be sketched using molecular modeling software.

-

Energy Minimization: The ligand's geometry is optimized through energy minimization to obtain a stable, low-energy conformation.

-

Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

-

Charge Assignment: Gasteiger charges are typically computed for the ligand atoms.

-

File Format Conversion: The prepared ligand is saved in the appropriate format (e.g., PDBQT).

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to explore different binding poses within this defined space.

-